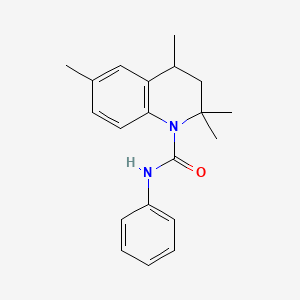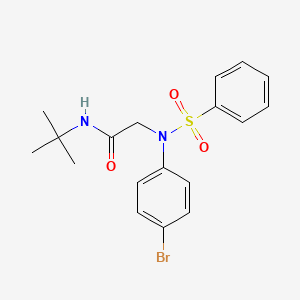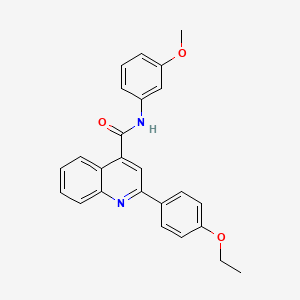![molecular formula C22H21BrN2O3S B4898362 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide](/img/structure/B4898362.png)
4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is a member of the benzamide family and has been studied for its ability to interact with various biological targets, including enzymes and receptors. In
Wirkmechanismus
The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting enzymes and receptors involved in various biological processes. For example, the compound has been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. In addition, the compound has been shown to interact with the cannabinoid receptor, which is involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential anticancer properties. In addition, the compound has been shown to reduce inflammation in animal models, suggesting that it may have potential anti-inflammatory properties. Other studies have suggested that the compound may have potential neuroprotective properties, although further research is needed to confirm these findings.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide in lab experiments is its potential therapeutic properties. The compound has been shown to interact with various biological targets, making it a versatile tool for studying biological processes. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide. One area of interest is the compound's potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Other areas of interest include the compound's interactions with enzymes and receptors, as well as its potential side effects and toxicity. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic properties.
Synthesemethoden
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide involves the reaction of 4-bromo-3-methylbenzoic acid with benzylamine in the presence of sulfuric acid. The resulting product is then treated with methylsulfonyl chloride to obtain the final compound. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for various studies.
Wissenschaftliche Forschungsanwendungen
4-[Benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide has been studied for its potential therapeutic properties in various areas of research. One area of interest is cancer research, where the compound has been shown to inhibit the growth of cancer cells in vitro. Other studies have investigated the compound's ability to interact with enzymes and receptors, including the histone deacetylase enzyme and the cannabinoid receptor. These studies have suggested that the compound may have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(4-bromo-3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-16-14-19(10-13-21(16)23)24-22(26)18-8-11-20(12-9-18)25(29(2,27)28)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAQLYXTTLHVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(tert-butylthio)ethyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4898280.png)


![3-bromo-2-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4898304.png)

![N-(3-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4898319.png)

![2-amino-5-oxo-4-(2-thienyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4898327.png)
![3-[(4-bromophenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4898336.png)
![4-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4898346.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)